![molecular formula C20H18N4O3S B11021702 5-oxo-N-[(2E)-5-(phenoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-phenylpyrrolidine-3-carboxamide](/img/structure/B11021702.png)

5-oxo-N-[(2E)-5-(phenoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-phenylpyrrolidine-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

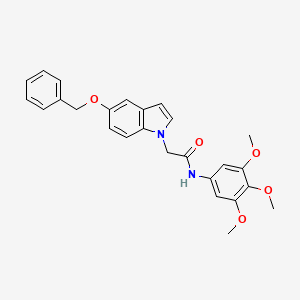

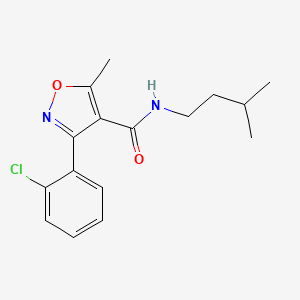

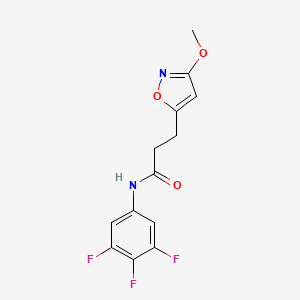

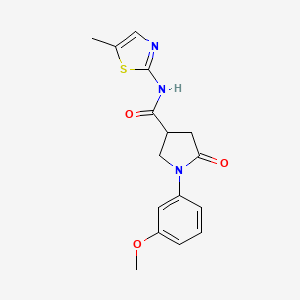

5-Oxo-N-[(2E)-5-(Phenoxymethyl)-1,3,4-thiadiazol-2(3H)-yliden]-1-phenylpyrrolidin-3-carboxamid ist eine komplexe organische Verbindung, die zur Klasse der Thiadiazol-Derivate gehört. Thiadiazole sind bekannt für ihre vielfältigen biologischen Aktivitäten und wurden ausgiebig auf ihre potenziellen Anwendungen in der pharmazeutischen Chemie untersucht. Insbesondere diese Verbindung hat aufgrund ihrer einzigartigen Strukturmerkmale und potenziellen therapeutischen Eigenschaften Interesse geweckt.

Vorbereitungsmethoden

Die Synthese von 5-Oxo-N-[(2E)-5-(Phenoxymethyl)-1,3,4-thiadiazol-2(3H)-yliden]-1-phenylpyrrolidin-3-carboxamid umfasst mehrere Schritte. Ein üblicher Syntheseweg beginnt mit der Herstellung des Thiadiazolrings. Dies kann durch Reaktion von Hydrazonoylhalogeniden mit Kaliumthiocyanat oder Thiosemicarbazid-Derivaten erreicht werden . Das resultierende Thiadiazol-Zwischenprodukt wird dann durch eine nucleophile Substitutionsreaktion mit einer Phenoxymethylgruppe gekoppelt. Der letzte Schritt umfasst die Bildung des Pyrrolidinrings, die durch Cyclisierung des Zwischenprodukts unter bestimmten Reaktionsbedingungen erreicht wird .

Industrielle Produktionsverfahren für diese Verbindung sind nicht gut dokumentiert, aber sie beinhalten wahrscheinlich ähnliche Synthesewege mit Optimierungen für die großtechnische Produktion. Diese Optimierungen können die Verwendung effizienterer Katalysatoren, verbesserte Reaktionsbedingungen und fortschrittliche Reinigungsverfahren umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Analyse Chemischer Reaktionen

5-Oxo-N-[(2E)-5-(Phenoxymethyl)-1,3,4-thiadiazol-2(3H)-yliden]-1-phenylpyrrolidin-3-carboxamid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann mit gängigen Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden. Die Oxidation erfolgt typischerweise an den Phenyl- oder Pyrrolidinringen, was zur Bildung entsprechender Oxide führt.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden. Diese Reaktionen zielen häufig auf die Carbonylgruppen ab und wandeln sie in Alkohole um.

Substitution: Nucleophile Substitutionsreaktionen sind für diese Verbindung üblich, insbesondere an der Phenoxymethylgruppe. Reagenzien wie Natriummethoxid oder Kalium-tert-butoxid können verwendet werden, um verschiedene Substituenten einzuführen.

Wissenschaftliche Forschungsanwendungen

5-Oxo-N-[(2E)-5-(Phenoxymethyl)-1,3,4-thiadiazol-2(3H)-yliden]-1-phenylpyrrolidin-3-carboxamid hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Die Verbindung wird als Baustein für die Synthese komplexerer Moleküle verwendet. Ihre einzigartige Struktur ermöglicht die Erforschung neuer chemischer Reaktionen und Pfade.

Biologie: In der biologischen Forschung wird die Verbindung auf ihre potenziellen antimikrobiellen und antimykotischen Eigenschaften untersucht.

Medizin: Die Verbindung wird auf ihre potenziellen therapeutischen Anwendungen untersucht, einschließlich entzündungshemmender und krebshemmender Aktivitäten. Ihre Fähigkeit, mit bestimmten molekularen Zielstrukturen zu interagieren, macht sie zu einem vielversprechenden Kandidaten für die Arzneimittelentwicklung.

Wirkmechanismus

Der Wirkmechanismus von 5-Oxo-N-[(2E)-5-(Phenoxymethyl)-1,3,4-thiadiazol-2(3H)-yliden]-1-phenylpyrrolidin-3-carboxamid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Verbindung ist dafür bekannt, bestimmte Enzyme zu hemmen, indem sie an ihre aktiven Zentren bindet und so ihre Aktivität blockiert. Diese Hemmung kann zu verschiedenen biologischen Effekten führen, wie z. B. der Unterdrückung des bakteriellen Wachstums oder der Induktion von Apoptose in Krebszellen. Die genauen molekularen Pfade, die an diesen Prozessen beteiligt sind, werden noch untersucht, aber sie beinhalten wahrscheinlich die Modulation wichtiger Signalwege und die Regulierung der Genexpression .

Wirkmechanismus

The mechanism of action of 5-oxo-N-[(2E)-5-(phenoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-phenylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of bacterial growth or the induction of apoptosis in cancer cells. The exact molecular pathways involved in these processes are still under investigation, but they likely involve the modulation of key signaling pathways and the regulation of gene expression .

Vergleich Mit ähnlichen Verbindungen

5-Oxo-N-[(2E)-5-(Phenoxymethyl)-1,3,4-thiadiazol-2(3H)-yliden]-1-phenylpyrrolidin-3-carboxamid kann mit anderen Thiadiazol-Derivaten verglichen werden, wie z. B.:

2-Oxo-N-[5-(Phenoxymethyl)-1,3,4-thiadiazol-2-yl]chromen-3-carboxamid: Diese Verbindung hat einen ähnlichen Thiadiazol-Kern, unterscheidet sich jedoch durch das Vorhandensein eines Chromenrings anstelle eines Pyrrolidinrings.

N-(5-(Phenoxymethyl)-1,3,4-oxadiazol-2-yl)benzamid: Diese Verbindung weist einen Oxadiazolring anstelle eines Thiadiazolrings auf, was zu unterschiedlichen chemischen und biologischen Eigenschaften führen kann.

Die Einzigartigkeit von 5-Oxo-N-[(2E)-5-(Phenoxymethyl)-1,3,4-thiadiazol-2(3H)-yliden]-1-phenylpyrrolidin-3-carboxamid liegt in seiner spezifischen Kombination von funktionellen Gruppen und Ringen, die ihm eine ausgeprägte chemische Reaktivität und biologische Aktivität verleihen.

Eigenschaften

Molekularformel |

C20H18N4O3S |

|---|---|

Molekulargewicht |

394.4 g/mol |

IUPAC-Name |

5-oxo-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]-1-phenylpyrrolidine-3-carboxamide |

InChI |

InChI=1S/C20H18N4O3S/c25-18-11-14(12-24(18)15-7-3-1-4-8-15)19(26)21-20-23-22-17(28-20)13-27-16-9-5-2-6-10-16/h1-10,14H,11-13H2,(H,21,23,26) |

InChI-Schlüssel |

XMCRTZBEDNPJMK-UHFFFAOYSA-N |

Kanonische SMILES |

C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NC3=NN=C(S3)COC4=CC=CC=C4 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]-1,2,3-thiadiazole-5-carboxamide](/img/structure/B11021622.png)

![2-[4-(acetylamino)-1H-indol-1-yl]-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]acetamide](/img/structure/B11021623.png)

![Methyl 3-[(3,5-dichlorophenyl)carbamoyl]-5-nitrobenzoate](/img/structure/B11021634.png)

![N-[3-(1H-benzotriazol-1-yl)-3-oxopropyl]-4-chlorobenzenesulfonamide](/img/structure/B11021643.png)

![N-{2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-L-tryptophan](/img/structure/B11021659.png)

![2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B11021663.png)

![N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-hydroxyquinoline-4-carboxamide](/img/structure/B11021664.png)

![1-[4-(morpholin-4-ylsulfonyl)phenyl]-5-oxo-N-(pyridin-4-ylmethyl)pyrrolidine-3-carboxamide](/img/structure/B11021678.png)

![(2S)-2-({2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-3-phenylpropanoic acid](/img/structure/B11021681.png)

![N-[(7-hydroxy-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-6-yl)methyl]-L-valine](/img/structure/B11021690.png)